molecular formula C8H15Cl2N3 B1450230 3-(1H-pyrazol-4-yl)piperidine dihydrochloride CAS No. 2095410-90-3

3-(1H-pyrazol-4-yl)piperidine dihydrochloride

Cat. No. B1450230
M. Wt: 224.13 g/mol
InChI Key: UUCIQSIENLWQIV-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)piperidine dihydrochloride, also known as 3-PP, is a chemical compound that belongs to the class of pyrazolopiperidines. It is a white crystalline solid that is soluble in water and organic solvents. Its molecular formula is C7H13Cl2N3 and its molecular weight is 219.09 g/mol. 3-PP has a variety of applications in the field of scientific research, including in the synthesis of other compounds, as an inhibitor of enzymes, and as a tool in investigations of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Compounds related to "3-(1H-pyrazol-4-yl)piperidine dihydrochloride" have been utilized as key intermediates in the synthesis of pharmaceuticals. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a critical intermediate in the synthesis of Crizotinib, a therapeutic agent used in the treatment of certain types of lung cancer. A robust three-step synthesis approach for this intermediate has been developed to support large-scale production, demonstrating the compound's importance in drug synthesis and development (Fussell et al., 2012).

properties

IUPAC Name

3-(1H-pyrazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCIQSIENLWQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-4-yl)piperidine dihydrochloride

CAS RN

2095410-90-3
Record name 3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
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3-(1H-pyrazol-4-yl)piperidine dihydrochloride
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3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 4
3-(1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 5
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Reactant of Route 6
3-(1H-pyrazol-4-yl)piperidine dihydrochloride

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